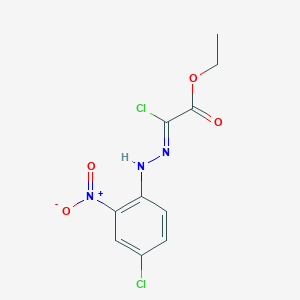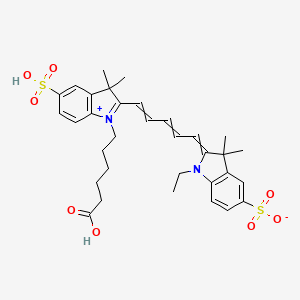![molecular formula C22H20ClFN4O4 B13386019 1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)
1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one is a complex organic compound known for its significant role as an impurity of Afatinib, a medication used to treat non-small cell lung carcinoma (NSCLC). This compound is characterized by its molecular formula C22H20ClFN4O4 and a molecular weight of 458.87 g/mol .
Métodos De Preparación
The synthesis of 1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one involves several steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and other quinazoline derivatives.
Reaction Conditions: The process involves multiple reaction steps, including nucleophilic substitution and cyclization reactions under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods focus on optimizing yield and purity through advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups, altering its chemical properties.
Aplicaciones Científicas De Investigación
1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: The compound is studied for its potential biological activities, including its interactions with cellular proteins and enzymes.
Medicine: As an impurity of Afatinib, it is crucial in the development and quality control of anti-cancer drugs.
Industry: The compound’s unique chemical structure makes it valuable in the synthesis of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to tyrosine kinase receptors, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation and survival.
Pathways Involved: It affects pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in the development and progression of certain cancers.
Comparación Con Compuestos Similares
1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one can be compared with other similar compounds:
Afatinib: While Afatinib is the active pharmaceutical ingredient, this compound is an impurity formed during its synthesis.
Other Quinazoline Derivatives: Compounds like Erlotinib and Gefitinib share structural similarities but differ in their specific substituents and pharmacological profiles.
Uniqueness: The presence of the oxolan-3-yl and hydroxypyrrolidin-2-one moieties distinguishes it from other quinazoline derivatives, contributing to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C22H20ClFN4O4 |
|---|---|
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
1-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C22H20ClFN4O4/c23-15-7-12(1-2-16(15)24)27-22-14-8-18(28-20(29)3-4-21(28)30)19(9-17(14)25-11-26-22)32-13-5-6-31-10-13/h1-2,7-9,11,13,20,29H,3-6,10H2,(H,25,26,27) |
Clave InChI |
HIMWAPFLBWDJMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1O)C2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC5CCOC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13385938.png)
![9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one](/img/structure/B13385946.png)
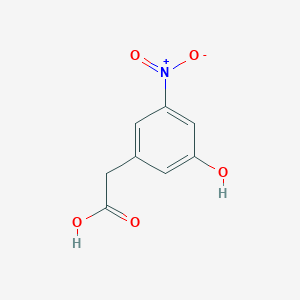
![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-(octa-2,4-dienoylamino)-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B13385952.png)
![{4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13385957.png)
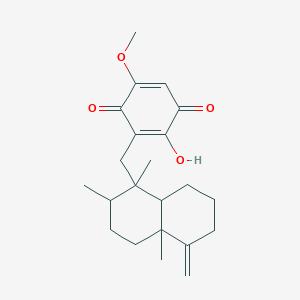
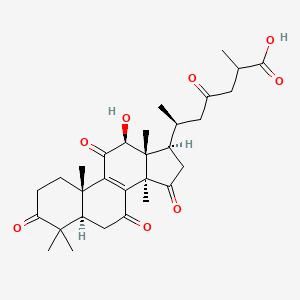
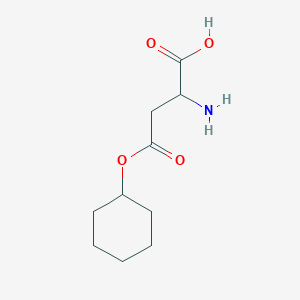
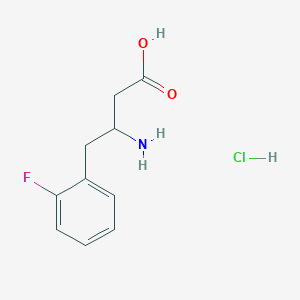
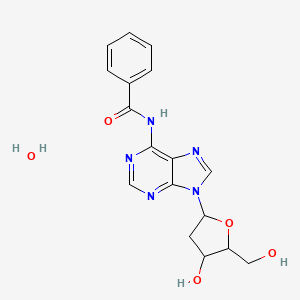
![[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13386001.png)

